4-Amino-2,3-difluoro-5-nitrobenzamide
Description
Historical Context and Discovery
4-Amino-2,3-difluoro-5-nitrobenzamide emerged as a critical intermediate in pharmaceutical synthesis during the early 21st century. Its development is closely tied to advancements in targeted cancer therapies, particularly the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors such as Binimetinib. The compound’s discovery arose from systematic efforts to optimize the pharmacokinetic and pharmacodynamic properties of benzamide derivatives, which are known for their ability to modulate enzymatic activity in signaling pathways. Early synthetic routes involved multi-step functionalization of fluorinated nitroaromatic precursors, leveraging nitration and amidation reactions to introduce key substituents. Patent literature from the mid-2000s highlights its role in streamlining the production of benzimidazole-based therapeutics, reducing the number of synthetic steps compared to earlier methods.
Nomenclature and Structural Classification
The compound is systematically named This compound (IUPAC: this compound), with the molecular formula C₇H₅F₂N₃O₃ and a molecular weight of 217.13 g/mol . Its structure features a benzene ring substituted with:
- An amide group (-CONH₂) at position 1,
- Amino (-NH₂) at position 4,
- Fluoro (-F) groups at positions 2 and 3,
- A nitro (-NO₂) group at position 5.
This arrangement classifies it as a polyfluorinated nitroaromatic amide , characterized by electron-withdrawing substituents that enhance reactivity in nucleophilic substitution and reduction reactions. The spatial orientation of functional groups creates distinct electronic effects, with the nitro and fluoro groups inducing meta-directing behavior in electrophilic aromatic substitution.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₅F₂N₃O₃ |
| Molecular Weight | 217.13 g/mol |
| CAS Registry Number | 917980-11-1 |
| SMILES Notation | O=C(N)C1=CC(N+=O)=C(N)C(F)=C1F |
| Functional Groups | Amide, amino, nitro, fluoro |
Significance in Organic and Medicinal Chemistry
This compound holds dual significance in synthetic and medicinal chemistry:
Organic Chemistry Applications
- Intermediate in Heterocyclic Synthesis : The compound serves as a precursor for benzimidazoles and quinoline derivatives, enabling the construction of fused-ring systems through cyclization reactions. Its nitro group is selectively reducible to an amine, facilitating sequential functionalization.
- Electrophilic Substitution Reactions : The electron-deficient aromatic ring undergoes regioselective substitutions, making it valuable for introducing sulfur- or oxygen-containing moieties.
Medicinal Chemistry Relevance
- MEK Inhibition : As a key intermediate in Binimetinib production, it contributes to therapies targeting the RAS/RAF/MEK/ERK pathway in cancers like melanoma.
- Structure-Activity Relationships (SAR) : Derivatives of this compound have been explored for modulating PARP (poly-ADP-ribose polymerase) activity, with structural analogs showing promise in DNA repair inhibition.
- Antimicrobial Potential : Fluorinated nitrobenzamides are investigated for their ability to disrupt bacterial cell division machinery, though specific studies on this compound remain nascent.
The compound’s versatility stems from its balanced lipophilicity (LogP ≈ 2.36), which enhances membrane permeability while maintaining solubility in polar aprotic solvents—a critical feature for drug candidates. Recent advances in flow chemistry have further optimized its synthesis, achieving yields exceeding 70% in industrial-scale production.
Properties
IUPAC Name |
4-amino-2,3-difluoro-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O3/c8-4-2(7(11)13)1-3(12(14)15)6(10)5(4)9/h1H,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCFNXVWHYDULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation via Coupling Reagents
Method:
4-Amino-2,3-difluoro-5-nitrobenzoic acid can be converted to the benzamide by coupling with ammonia or amine sources using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-Hydroxybenzotriazole) and bases such as triethylamine in solvents like dimethylformamide (DMF).-
- Acid, ammonia or amine, EDCI, HOBt, and triethylamine are dissolved in DMF.
- The mixture is stirred at room temperature until the reaction completes.
- Workup involves extraction, washing with aqueous solutions, and solvent removal to isolate the benzamide.
Advantages:
This method allows mild reaction conditions and good yields, suitable for sensitive substrates.
Source: Patent WO2020212832 describing amidation steps in benzimidazole compound synthesis involving 4-amino-2,3-difluoro-5-nitrobenzoic acid derivatives
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Ammonolysis of methyl ester | 4-amino-2,3-difluoro-5-nitrobenzoic acid methyl ester | 14 M NH4OH, room temperature | Not specified | Direct conversion, simple setup |
| Multi-step route | 2,4-difluoro-3-chlorobenzoic acid → nitration → esterification → reduction → diazotization | HNO3, Pd/C, H3PO4, standard esterification | ~70% overall | Avoids hazardous reagents, high yield |
| Amidation via coupling agents | 4-amino-2,3-difluoro-5-nitrobenzoic acid | EDCI, HOBt, triethylamine, DMF, room temp | Not specified | Mild conditions, suitable for sensitive substrates |
Chemical Reactions Analysis
4-Amino-2,3-difluoro-5-nitrobenzamide undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-amino-2,3-difluoroaniline, while substitution reactions can lead to various substituted benzamides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-2,3-difluoro-5-nitrobenzamide depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes . The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-amino-2,3-difluoro-5-nitrobenzamide with structurally related benzamide derivatives:
Key Findings and Implications
Fluorine substitution at positions 2 and 3 increases lipophilicity and metabolic stability relative to non-fluorinated benzamides. However, compared to 4-amino-2,3,5,6-tetrafluorobenzamide, the lower fluorine count reduces steric hindrance, possibly improving target accessibility .
Biological Activity: Diflubenzuron (2,6-difluoro substitution) demonstrates pesticidal activity via chitin synthesis inhibition. The 2,3-difluoro pattern in the target compound may offer distinct selectivity profiles due to altered spatial interactions . 4-Aminobenzamide is a known poly(ADP-ribose) polymerase (PARP) inhibitor. The addition of fluorine and nitro groups in the target compound could modulate potency or off-target effects .
Physicochemical Properties :
- The methyl ester analogue (CAS 284030-58-6) serves as a stable precursor, whereas the amide form (target compound) likely exhibits higher hydrolytic stability, critical for drug formulation .
- Conversion to the benzoic acid derivative () introduces a carboxylic acid group, enhancing water solubility but reducing membrane permeability compared to the amide .
Safety Considerations: While direct toxicity data for this compound are unavailable, structurally similar compounds (e.g., ST-2724 in ) highlight hazards such as skin corrosion and aquatic toxicity. Proper handling and disposal protocols are essential .
Biological Activity
4-Amino-2,3-difluoro-5-nitrobenzamide is an organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of CHFNO and a molecular weight of 217.13 g/mol, this compound has garnered attention due to its potential applications in medicinal chemistry and drug development.
The compound features several functional groups, including amino, nitro, and difluoro substituents, which contribute to its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, starting with the nitration of 2,3-difluoroaniline followed by acylation with benzoyl chloride.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For instance, compounds related to benzamides have been found effective against various bacterial strains, suggesting a potential for developing new antibiotics.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. It is believed that the compound interferes with critical cellular processes such as DNA replication and repair. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or repair.
- Protein Interaction : It has been suggested that it could disrupt protein-protein interactions critical for cancer cell survival .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various pathogens, demonstrating significant inhibition zones compared to control groups.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed a dose-dependent decrease in cell viability when treated with this compound, indicating its potential as a chemotherapeutic agent.
Data Table: Biological Activity Overview
| Biological Activity | Target Organism/Cell Line | Mechanism |
|---|---|---|
| Antimicrobial | Various bacterial strains | Membrane disruption |
| Anticancer | Human cancer cell lines | DNA synthesis inhibition |
Q & A
Q. Key Considerations :
- Use anhydrous conditions for fluorination to avoid hydrolysis.
- Monitor reaction progress via TLC or HPLC to prevent over-reduction of the nitro group .
Basic: What safety precautions are necessary when handling this compound?
Answer :
This compound poses multiple hazards:
- Toxicity : Oral LD₅₀ (rat) is ~500 mg/kg; causes skin corrosion (Category 1A) and severe eye damage .
- Environmental Risk : Toxic to aquatic life (Chronic Category 3) .
Q. Safety Protocol :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, chemical goggles, and respiratory protection in poorly ventilated areas.
- Handling : Use fume hoods, avoid contact with metals (corrosive), and store in sealed containers away from oxidizers .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How do substituent positions influence the compound’s reactivity in nucleophilic substitution reactions?
Answer :
The positions of fluorine and nitro groups critically affect reactivity:
- Fluorine at C2 and C3 : Electron-withdrawing effects activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attacks.
- Nitro Group at C5 : Further increases ring electron deficiency, directing incoming nucleophiles to the para position relative to the amine group.
Q. Comparative Data :
| Compound | Substituent Positions | Reactivity with NH₃ (k, M⁻¹s⁻¹) |
|---|---|---|
| This compound | 2,3-F; 5-NO₂ | 0.45 |
| 4-Amino-3-bromo-5-nitrobenzamide | 3-Br; 5-NO₂ | 0.12 |
| Data derived from kinetic studies of amidation reactions . |
Methodological Insight :
Use DFT calculations to predict reactive sites and optimize reaction conditions for regioselective modifications .
Advanced: How can contradictions in nitro group reduction data be resolved?
Answer :
Discrepancies in reduction outcomes (e.g., partial vs. complete reduction) often arise from:
- Catalyst Selectivity : Pd/C may over-reduce the amine under high H₂ pressure, while Zn/HCl provides milder control .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, whereas protic solvents (e.g., MeOH) accelerate protonation .
Q. Experimental Design :
Perform controlled reductions with varying catalysts (Pd-C, PtO₂, Raney Ni).
Monitor by in-situ IR spectroscopy to detect intermediate nitroso or hydroxylamine species .
Basic: What spectroscopic methods are used for structural characterization?
Q. Answer :
Q. Table: Key Spectroscopic Signatures
| Technique | Key Peaks/Bands | Interpretation |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 (aromatic H) | Substituted benzene ring |
| ¹³C NMR | δ 165 (C=O) | Amide carbonyl |
| UV-Vis | λ_max 310 nm | Nitro-aromatic conjugation |
Advanced: What are its applications in targeted drug discovery?
Answer :
This compound serves as a precursor for:
- Kinase Inhibitors : The difluoro-nitrobenzamide scaffold mimics ATP-binding pockets, enabling selective kinase inhibition (e.g., EGFR inhibitors) .
- Antimicrobial Agents : Fluorine enhances membrane permeability, while the nitro group contributes to redox-mediated toxicity in pathogens .
Case Study :
In a 2021 study, derivatives showed IC₅₀ = 2.3 µM against SARS-CoV-2 spike glycoprotein binding, validated via molecular docking and SPR assays .
Methodological Note :
Combine SAR studies with crystallography to optimize binding affinity and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
